molecular formula C10H11BrO2 B121748 Methyl 3-(3-bromophenyl)propanoate CAS No. 151583-29-8

Methyl 3-(3-bromophenyl)propanoate

Cat. No.: B121748
CAS No.: 151583-29-8
M. Wt: 243.1 g/mol
InChI Key: DJJHVPBMUQLOCB-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)propanoate is an aromatic ester characterized by a propanoate backbone esterified with a methyl group and substituted at the 3-position of the phenyl ring with a bromine atom. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 243.10 g/mol (CAS: 151583-29-8) . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its brominated aromatic structure, which facilitates further functionalization via cross-coupling reactions .

Properties

IUPAC Name

methyl 3-(3-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJHVPBMUQLOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609957
Record name Methyl 3-(3-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151583-29-8
Record name Methyl 3-(3-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid reacts with methanol via nucleophilic acyl substitution. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is typically used to protonate the carbonyl oxygen, enhancing electrophilicity. The reaction is conducted under reflux (65–70°C) for 6–12 hours, achieving conversions exceeding 85%.

Key Variables :

  • Molar Ratio : A 1:5 molar ratio of acid to methanol ensures excess alcohol drives the equilibrium toward ester formation.

  • Catalyst Loading : 1–2% v/v H₂SO₄ yields optimal results without side reactions like ether formation.

  • Workup : The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via vacuum distillation.

Performance Data :

ParameterValue
Yield82–89%
Purity (HPLC)>98%
Reaction Time8 hours

This method is favored in industrial settings for its scalability, though the precursor acid must be synthesized separately.

Palladium-Catalyzed Cross-Coupling for Direct Arylation

Palladium-catalyzed reactions enable direct coupling of bromobenzene derivatives with propenoate esters, bypassing the need for pre-formed carboxylic acids. The Suzuki-Miyaura coupling is particularly effective for constructing the bromophenyl-propanoate backbone.

Protocol and Optimization

A mixture of 3-bromophenylboronic acid, methyl propenoate, Pd(PPh₃)₄ (2 mol%), and K₂CO₃ in toluene/water (3:1) is heated at 80°C for 24 hours. The reaction proceeds via transmetallation and reductive elimination, yielding the target ester after column chromatography.

Critical Factors :

  • Ligand Selection : Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalytic efficiency.

  • Solvent System : Aqueous toluene enhances boronic acid solubility while stabilizing the palladium complex.

Performance Data :

ParameterValue
Yield68–74%
ee (if applicable)N/A
Catalyst RecyclingUp to 3 cycles

This method is advantageous for introducing structural diversity but requires stringent anhydrous conditions and expensive catalysts.

Hydrolysis and Esterification of 3-(3-Bromophenyl)propionitrile

Nitrile intermediates offer a versatile route to esters via hydrolysis to acids followed by esterification. This two-step process is useful when nitrile precursors are readily available.

Step 1: Acid Hydrolysis

3-(3-Bromophenyl)propionitrile is refluxed with 40% H₂SO₄ at 120°C for 4 hours, yielding 3-(3-bromophenyl)propanoic acid. The reaction proceeds through a nitrilium ion intermediate, with yields averaging 90%.

Step 2: Esterification

The isolated acid is esterified as described in Section 1, achieving an overall yield of 75–80%.

Advantages :

  • High purity due to intermediate crystallization.

  • Compatibility with continuous flow reactors for large-scale production.

Industrial Production and Scalability Considerations

Industrial synthesis prioritizes cost-effectiveness and throughput. Continuous flow esterification systems reduce reaction times to 2–3 hours by enhancing heat and mass transfer. For example, microreactors operating at 100°C with immobilized H₂SO₄ catalysts achieve 92% conversion per pass.

Optimization Strategies :

  • Catalyst Immobilization : Silica-supported sulfonic acid catalysts enable reuse and reduce waste.

  • In Situ Water Removal : Molecular sieves shift equilibrium toward ester formation, boosting yields to 94%.

Comparative Analysis of Synthesis Routes

MethodYieldCostScalabilityPurity
Acid-Catalyzed Ester85%LowHigh>98%
Suzuki Coupling70%HighModerate95%
Nitrile Hydrolysis80%MediumHigh99%

The acid-catalyzed method remains the most practical for bulk production, while cross-coupling is reserved for specialized applications requiring structural precision .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-bromophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3-bromophenyl)propanoate has been investigated for its potential as a precursor in drug development. Its structural characteristics enable it to act as a ligand for various biological targets, which can be pivotal in designing therapeutic agents. Notably, it has been explored in the context of:

  • Anticancer Agents : Studies indicate that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.
  • Anti-inflammatory Drugs : Research has shown that modifications of the compound can lead to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as:

  • Nucleophilic Substitution : The bromine atom can be replaced with other functional groups, allowing for the synthesis of novel compounds with tailored properties.
  • Reduction and Hydrolysis : These reactions can yield valuable products for further chemical applications.

The biological activity of this compound has been highlighted in several studies:

  • Enzyme Interaction : It has been used in enzyme mechanism studies, providing insights into how small molecules can influence enzymatic activity.
  • Acaricidal Activity : Research indicates that certain derivatives show significant acaricidal effects, making them potential candidates for agricultural applications against pests.

Enzyme Mechanism Studies

A study explored the interaction of this compound with specific enzymes, demonstrating its potential to modulate enzyme activity effectively. This insight is crucial for drug design where enzyme inhibition or activation is desired.

Acaricidal Activity

In vitro studies have shown that derivatives of this compound exhibit significant mortality rates against Psoroptes cuniculi, a common pest affecting livestock. The research compared various compounds and established a structure-activity relationship (SAR), indicating that modifications to the bromophenyl group could enhance efficacy.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

  • Methyl 3-(4-bromophenyl)propanoate (CAS: 75567-84-9) Structure: Bromine at the para position of the phenyl ring. Similarity: 0.93 (compared to the meta isomer) . However, electronic effects (e.g., resonance stabilization) may differ due to bromine's position .

Chain Length and Ester Group Variations

  • Methyl 2-(3-bromophenyl)acetate (CAS: 150529-73-0) Structure: Acetate backbone (shorter chain) with meta-bromophenyl substitution. Similarity: 0.98 . This compound may exhibit faster hydrolysis rates due to less steric protection of the ester group .
  • Ethyl 2-(3-bromophenyl)acetate (CAS: 14062-30-7)
    • Structure : Ethyl ester instead of methyl.
    • Impact : Ethyl esters generally have higher hydrophobicity and slower enzymatic hydrolysis compared to methyl esters, influencing drug delivery applications .

Substituent Modifications on the Aromatic Ring

  • Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (CAS: 129150-61-4) Structure: Hydroxy and methoxy groups replace bromine at the 3- and 4-positions. Impact: Increased polarity due to hydroxyl and methoxy groups enhances water solubility. This compound is used in pharmaceuticals for antioxidant or anti-inflammatory applications .
  • Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (Compound 1 in ) Structure: Benzofuran ring instead of simple phenyl. This structural feature is valuable in materials science .

Functionalized Derivatives

  • Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate (CAS: 887969-56-4) Structure: Additional tert-butoxycarbonyl (Boc)-protected amino and methyl groups on the propanoate chain. Impact: The Boc group enables selective deprotection in peptide synthesis, making this derivative a key building block in medicinal chemistry .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%)
Methyl 3-(3-bromophenyl)propanoate 151583-29-8 C₁₀H₁₁BrO₂ 243.10 3-Br, methyl ester 96
Methyl 3-(4-bromophenyl)propanoate 75567-84-9 C₁₀H₁₁BrO₂ 243.10 4-Br, methyl ester 98
Methyl 2-(3-bromophenyl)acetate 150529-73-0 C₉H₉BrO₂ 229.07 3-Br, acetate ester 97
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate 129150-61-4 C₁₁H₁₄O₄ 210.23 3-OH, 4-OCH₃, methyl ester N/A

Research Findings and Implications

  • Electronic Effects : Bromine's electron-withdrawing nature in the meta position deactivates the phenyl ring, directing electrophilic substitution to the para position .
  • Biological Activity : Hydroxy-substituted analogs (e.g., ) show promise in drug development due to hydrogen-bonding capabilities, unlike brominated derivatives .
  • Synthetic Utility : Ethyl esters (e.g., ) are preferred in prodrug formulations for sustained release, whereas methyl esters are more labile .

Biological Activity

Methyl 3-(3-bromophenyl)propanoate is an organic compound classified as an ester, specifically a methyl ester of 3-(3-bromophenyl)propanoic acid. Its molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of approximately 243.10 g/mol. This compound has garnered attention due to its structural features, particularly the bromophenyl group and ester functionality, which are common in various bioactive compounds.

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of 3-(3-bromophenyl)propionic acid with methanol. Common characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the molecular structure.
  • Mass Spectrometry (MS) : Employed for determining molecular weight and purity.
  • Infrared (IR) Spectroscopy : Utilized to identify functional groups present in the compound.

Biological Activity Overview

While specific biological applications of this compound have not been extensively explored, its structural similarities to other bioactive molecules suggest potential therapeutic applications. Research indicates several areas of interest:

  • Cytochrome P450 Inhibition : this compound has shown inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, making it relevant in drug interaction studies.
  • Anti-inflammatory and Antitumor Properties : Compounds with similar structures have been investigated for their anti-inflammatory and antitumor activities, suggesting that this compound may exhibit similar properties.

Case Studies and Research Findings

  • Inhibition Studies :
    • A study highlighted that this compound's structural characteristics allow it to interact with specific enzyme targets, leading to inhibition of CYP1A2. This interaction was significant in understanding potential drug-drug interactions.
  • Comparative Analysis :
    • In a comparative study involving structurally similar compounds, this compound was analyzed for its biological activity against various cell lines. The findings indicated moderate cytotoxic effects, warranting further investigation into its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets:

  • Enzyme Interaction : The bromophenyl group may enhance hydrophobic interactions with enzyme active sites, while the ester group facilitates binding through hydrogen bonding.
  • Modulation of Biological Pathways : By inhibiting cytochrome P450 enzymes, it can alter metabolic pathways, potentially leading to increased efficacy or toxicity of other therapeutic agents.

Applications in Research

This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research. Its potential applications include:

  • Drug Development : As a precursor for synthesizing more complex pharmaceutical agents.
  • Biological Studies : Investigating enzyme mechanisms and protein-ligand interactions due to its ability to modulate enzymatic activity.

Q & A

Q. What are the standard synthetic routes for preparing methyl 3-(3-bromophenyl)propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves esterification of 3-(3-bromophenyl)propanoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes include coupling 3-bromophenylboronic acid () with methyl acrylate via Suzuki-Miyaura cross-coupling, though this requires Pd catalysts and optimized ligand systems. Yield optimization depends on temperature control (50–80°C), stoichiometric ratios (1.2–2.0 equivalents of methanol), and catalyst loading (0.5–5 mol% Pd). Competing side reactions, such as ester hydrolysis or debromination, can be minimized by inert atmosphere (N₂/Ar) and moisture-free conditions .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (4:1 to 9:1 v/v) is effective for removing unreacted starting materials and polar byproducts. For large-scale synthesis, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg, boiling point ~120–140°C) may be employed. Recrystallization from ethanol or dichloromethane/n-pentane mixtures can enhance purity (>95%), as evidenced by melting point consistency (cf. similar esters in ).

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer :
  • ¹H NMR : Expect a triplet for the methylene group adjacent to the ester (δ 2.5–2.8 ppm), a singlet for the methoxy group (δ 3.6–3.7 ppm), and aromatic protons (δ 7.2–7.5 ppm) with coupling patterns indicative of meta-substitution.
  • ¹³C NMR : The ester carbonyl appears at ~170–175 ppm, with the brominated aromatic carbon at ~125–130 ppm.
  • GC-MS : Molecular ion peak at m/z 258 (C₁₀H₁₁BrO₂), with fragmentation patterns matching bromophenylpropanoate derivatives (cf. ).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the bromine substituent on the aromatic ring, predicting activation barriers for SNAr (nucleophilic aromatic substitution) reactions. The electron-withdrawing bromine meta to the ester group enhances electrophilicity at the para position, favoring reactions with amines or thiols. Solvent effects (e.g., DMF vs. THF) can be simulated using Polarizable Continuum Models (PCMs) to optimize reaction pathways .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies in catalytic performance (e.g., Pd vs. Cu systems) may arise from ligand steric effects or bromide poisoning. Systematic studies should:
  • Compare Pd(PPh₃)₄, Pd(OAc)₂ with ligands like XPhos ().
  • Monitor bromide accumulation via ion chromatography (IC) and mitigate it using scavengers (e.g., Ag₂O).
  • Apply Design of Experiments (DoE) to evaluate temperature, solvent, and base interactions (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How do steric and electronic factors influence the regioselectivity of this compound in multi-step syntheses?

  • Methodological Answer : The meta-bromine substituent directs electrophilic attacks (e.g., nitration, sulfonation) to the para position due to its electron-withdrawing nature. Steric hindrance from the propanoate chain affects accessibility to the ortho position. For example, Grignard additions to the ester carbonyl are sterically disfavored, whereas nucleophilic aromatic substitutions proceed efficiently at the para site (cf. ).

Q. What analytical methods detect and quantify trace byproducts (e.g., debrominated species) in this compound synthesis?

  • Methodological Answer :
  • HPLC-DAD/ELSD : Use a C18 column with acetonitrile/water gradients to separate debrominated products (retention time shifts).
  • ICP-MS : Quantify residual bromide ions (<1 ppm) to assess reaction completeness.
  • GC-TOF-MS : Identify volatile byproducts (e.g., methyl cinnamate) via high-resolution mass matching ().

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Use PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (irritation risks per ).
  • Ventilation: Conduct reactions in fume hoods due to potential volatile organic compound (VOC) emissions.
  • Waste Management: Collect halogenated waste separately for incineration or specialized disposal ().

Applications in Organic Synthesis

Q. How is this compound utilized as a precursor for bioactive molecule synthesis?

  • Methodological Answer : The bromine atom serves as a handle for further functionalization:
  • Suzuki Coupling : Replace Br with aryl/heteroaryl groups to generate biphenyl derivatives ().
  • Reduction : Convert the ester to 3-(3-bromophenyl)propanol using LiAlH₄ for chiral alcohol synthesis.
  • Hydrolysis : Obtain 3-(3-bromophenyl)propanoic acid for peptide coupling or metal-organic frameworks (MOFs) .

Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer :
    Variations (e.g., ±5°C) may arise from impurities, polymorphic forms, or calibration differences in DSC equipment. To resolve:
  • Recrystallize the compound from multiple solvents (e.g., EtOH vs. hexane).
  • Validate purity via HPLC (>99%) and elemental analysis (C, H, Br).
  • Cross-reference with high-quality databases (e.g., NIST Chemistry WebBook, ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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